molecular formula C16H20ClN3O2S B2539823 4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine CAS No. 1396844-11-3

4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine

Cat. No. B2539823
CAS RN: 1396844-11-3
M. Wt: 353.87
InChI Key: IISQLWPACKZFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively.

Scientific Research Applications

Synthesis and Biological Activity

  • Imidazo[1,2-a]pyridines, which share structural similarities with 4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine, have been explored for their potential as antiulcer agents. Although they did not show significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, indicating their potential in medicinal chemistry applications (Starrett et al., 1989).

Catalytic Applications

  • The compound has potential applications in catalysis, as evidenced by research on similar sulfonic acid imidazolium salts. For instance, 3-Methyl-1-sulfonic acid imidazolium copper (II) trichloride has been used as an efficient catalyst for the synthesis of 1-(α-aminoalkyl)-2-naphthols, highlighting the utility of such compounds in facilitating chemical reactions (Khazaei et al., 2021).

Spectral Analysis and Biological Evaluation

  • Compounds bearing the piperidinylsulfonyl moiety, similar to the structure of interest, have been synthesized and evaluated for their biological activity. These compounds, particularly oxadiazole derivatives, were studied for their inhibitory activity against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases. This suggests that derivatives of 4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine may have potential applications in the study of enzyme inhibition and therapeutic interventions (Khalid et al., 2016).

Antimicrobial Applications

  • Research on derivatives of 4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine, such as benzhydryl-sulfonyl piperidine derivatives, has shown significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants. This indicates the potential of such compounds in agricultural applications and the development of new antimicrobial agents (Vinaya et al., 2009).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(imidazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c1-13-15(17)3-2-4-16(13)23(21,22)20-8-5-14(6-9-20)11-19-10-7-18-12-19/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISQLWPACKZFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine

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